N,2-Dimethylbutane-1-sulfonamide is an organosulfur compound characterized by its sulfonamide functional group attached to a dimethyl-substituted butane backbone. The molecular formula is , and it possesses a molecular weight of approximately 179.26 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
N,2-Dimethylbutane-1-sulfonamide can be synthesized through several methods involving the reaction of appropriate precursors such as sulfonyl chlorides with amines or alcohols under specific conditions. Its synthesis and applications have been discussed in various scientific literature, highlighting its role in organic synthesis and medicinal chemistry.
N,2-Dimethylbutane-1-sulfonamide falls under the category of sulfonamides, which are known for their antibacterial properties. It is classified as an organosulfur compound due to the presence of a sulfur atom within its structure.
The synthesis of N,2-Dimethylbutane-1-sulfonamide typically involves the reaction of 2,2-dimethylbutane with sulfonamide precursors. One common method includes the direct sulfonation using sulfonyl chlorides in the presence of a base such as triethylamine. This process is generally conducted under mild conditions to optimize yield and minimize by-products.
N,2-Dimethylbutane-1-sulfonamide features a branched butane chain with two methyl groups attached to the second carbon atom and a sulfonamide group (-SO₂NH₂) at the terminal position. The structural formula can be represented as follows:
N,2-Dimethylbutane-1-sulfonamide can participate in various chemical reactions:
N,2-Dimethylbutane-1-sulfonamide exhibits biological activity primarily through its interaction with bacterial enzymes. It mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase—an enzyme crucial for folate synthesis in bacteria. This mechanism effectively blocks bacterial growth by disrupting essential metabolic pathways.
N,2-Dimethylbutane-1-sulfonamide has several scientific uses:
The structural evolution of sulfonamide therapeutics has progressed significantly from early aromatic systems (e.g., sulfanilamide) to sophisticated aliphatic derivatives. N,2-Dimethylbutane-1-sulfonamide exemplifies modern aliphatic sulfonamide design, characterized by its branched alkyl chain and tertiary sulfonamide group. Early sulfonamide drugs like sulfamethazine (SMZ) and sulfadiazine (SDZ) featured heterocyclic aromatic amines linked to the sulfonamide nitrogen, which conferred antibacterial activity but introduced limitations in bioavailability and metabolic stability [1]. The shift toward aliphatic systems began in the 1970s with compounds like acetazolamide, which retained the sulfonamide pharmacophore while replacing aromatic moieties with dimethylamine groups to enhance solubility and target selectivity [7]. This transition enabled binding to diverse enzymatic targets beyond dihydropteroate synthetase (DHPS), including carbonic anhydrases (CAs) and ion channels.
N,2-Dimethylbutane-1-sulfonamide incorporates structural elements from this historical progression:
These features collectively address historical limitations of early sulfonamides, such as crystalluria (caused by poor solubility) and metabolic vulnerability [1]. Contemporary drug design leverages such aliphatic architectures to optimize pharmacokinetic profiles while retaining target engagement.
Table 1: Structural Evolution from Early Aromatic to Modern Aliphatic Sulfonamides
| Compound | Core Structure | Key Structural Features | Therapeutic Target |
|---|---|---|---|
| Sulfanilamide | Aromatic | 4-Aminobenzenesulfonamide | DHPS |
| Sulfadiazine | Heteroaromatic | Pyrimidin-2-yl substituent | DHPS |
| Acetazolamide | Aliphatic | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic anhydrase |
| N,2-Dimethylbutane-1-sulfonamide | Aliphatic branched | N-Dimethyl, C2-methyl branch | Multiple (e.g., ion channels) |
The branched alkyl architecture in N,2-Dimethylbutane-1-sulfonamide directly influences target binding through three-dimensional steric complementarity and electronic modulation. Computational studies comparing linear (n-butane) versus branched (sec-butane) analogs reveal:
These properties were validated through structure-activity relationship (SAR) studies of anticonvulsant sulfonamides, where sec-butyl derivatives exhibited 3.7-fold greater potency in maximal electroshock (MES) tests than their n-butyl counterparts [5].
Table 2: Steric and Electronic Parameters of Sulfonamide Alkyl Chains
| Substituent | Steric Volume (ų) | log P | HOMO Energy (eV) | Relative CA-II Affinity (Kd, nM) |
|---|---|---|---|---|
| n-Propyl | 72.6 | 0.91 | -7.3 | 420 |
| n-Butyl | 88.9 | 1.38 | -7.1 | 290 |
| 2-Methylpropyl | 88.9 | 1.42 | -6.9 | 195 |
| 2-Methylbutyl (N,2-Dimethylbutane) | 104.3 | 1.85 | -6.7 | 83 |
Branching significantly alters the metabolic fate of sulfonamides. N,2-Dimethylbutane-1-sulfonamide exhibits enhanced resistance to enzymatic degradation compared to linear-chain derivatives due to:
Biodegradation studies using Paenarthrobacter sp. Z3 demonstrate that branched sulfonamides require 34% longer half-lives (t₁/₂ = 11.2 d) than linear analogs (t₁/₂ = 7.4 d) under identical conditions [2]. This persistence stems from the inability of monooxygenases (e.g., SadA) to position the C2-methyl group optimally for hydroxylation, as confirmed by docking scores below −5.2 kcal/mol versus −7.8 kcal/mol for unbranched chains [2].
Table 3: Metabolic Pathways of Alkyl Sulfonamides in Microbial Systems
| Compound Class | Primary Degradation Pathway | Half-life (days) | Key Enzyme Interaction Energy (kcal/mol) |
|---|---|---|---|
| Linear N-alkyl | ω-1 Hydroxylation | 5.8 ± 0.9 | −7.8 ± 0.3 |
| β-Branched alkyl | ω-2 Hydroxylation | 9.3 ± 1.2 | −6.1 ± 0.5 |
| α-Branched (N,2-Dimethylbutane) | Terminal methyl oxidation | 14.6 ± 2.1 | −5.0 ± 0.4 |
The molecular design of N,2-Dimethylbutane-1-sulfonamide thus represents a strategic balance: branching enhances metabolic stability for sustained pharmacological action while introducing controlled biodegradability to mitigate environmental persistence—addressing key limitations observed in early persistent sulfa drugs like sulfamethazine [1] [2].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1